1-Methyl-2-pyrrolidinone-13C3
Description
Rationale for the Application of 13C-Labeled Compounds in Mechanistic Studies
Carbon-13 (¹³C) is a stable isotope of carbon that has become particularly valuable in mechanistic studies due to carbon's central role in organic chemistry. The use of ¹³C-labeled compounds allows researchers to follow the specific carbon atoms through complex chemical transformations. This is crucial for elucidating reaction pathways and understanding how molecules are assembled and broken down.
The primary analytical techniques used in conjunction with ¹³C labeling are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). frontiersin.org In NMR, the ¹³C nucleus provides a distinct signal, and its large chemical shift range helps to resolve complex spectra, providing detailed structural information. frontiersin.org In mass spectrometry, the increased mass of the ¹³C-labeled compound allows it to be easily distinguished from its unlabeled counterpart, enabling precise quantification and pathway analysis. silantes.com The use of ¹³C-labeled substrates in metabolic flux analysis, for instance, enables scientists to map the intricate network of biochemical reactions within a cell.
Historical Context of Isotopic Analysis in Chemical Transformation Studies
The concept of isotopes was first introduced in the early 20th century, with Frederick Soddy coining the term in 1913. solubilityofthings.comsolubilityofthings.com However, it was the development of mass spectrometry in the following decades that enabled the precise measurement of isotope ratios, paving the way for their use as tracers. solubilityofthings.com Early research was often limited by the availability of isotopically labeled compounds and the sensitivity of analytical instruments.
World War II spurred significant advancements in isotope separation technologies, making stable isotopes more accessible for research. solubilityofthings.com In the post-war era, the application of isotopes, including ¹³C, expanded rapidly. Scientists began to use them to study reaction mechanisms, a field that had previously relied on indirect methods. The ability to directly observe the fate of labeled atoms provided definitive evidence for proposed reaction pathways. Over the latter half of the 20th century, the continuous improvement of analytical techniques has further enhanced the power of isotopic analysis in chemical research. numberanalytics.com
| Year | Milestone | Researcher(s) | Significance |
| 1913 | First evidence for the existence of isotopes of an element. | J.J. Thomson and Frederick Soddy | Laid the foundational concept of isotopes. solubilityofthings.comsolubilityofthings.com |
| 1930s | Advancements in mass spectrometry. | Various | Allowed for the precise measurement of isotope ratios. solubilityofthings.com |
| Post-WWII | Increased availability of stable isotopes. | N/A | Spurred widespread use in research applications. |
Overview of Research Domains Utilizing 1-Methyl-2-pyrrolidinone-13C3 as a Key Isotope
1-Methyl-2-pyrrolidinone (B7775990) (NMP) is a versatile organic solvent with a wide range of industrial applications, including in the petrochemical and polymer industries. wikipedia.org Its isotopically labeled form, 1-Methyl-2-pyrrolidinone-¹³C₃, where the three carbon atoms of the pyrrolidinone ring are replaced with ¹³C, serves as a valuable tool in specific research areas.
The primary application of 1-Methyl-2-pyrrolidinone-¹³C₃ is as an internal standard in analytical chemistry, particularly in pharmacokinetic and environmental monitoring studies. Due to its chemical and physical properties being nearly identical to the unlabeled NMP, it is an ideal tracer for quantifying the concentration of NMP in various matrices. nih.gov Research has utilized this labeled compound to study the absorption, distribution, metabolism, and excretion of NMP in biological systems. mst.dk Furthermore, it is employed in environmental analysis to track the fate and transport of NMP, a compound of interest due to its widespread use and potential environmental impact. mst.dk Its use in these domains allows for highly accurate and sensitive detection and quantification, which is essential for understanding its behavior and potential effects.
Properties
CAS No. |
1346601-67-9 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
102.11 |
IUPAC Name |
1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1+1,4+1,5+1 |
InChI Key |
SECXISVLQFMRJM-GEWHOUHMSA-N |
SMILES |
CN1CCCC1=O |
Synonyms |
1-(Methyl-13C3)-5-pyrrolidinone; 1-(Methyl-13C3)azacyclopentan-2-one; 1-(Methyl-13C3)-pyrrolidone; AgsolEx 1-13C3; M-Pyrol-13C3; Microposit 2001-13C3; N 0131-13C3; N-(Methyl-13C3)-2-ketopyrrolidine; N-(Methyl-13C3)-γ-butyrolactam; N-(Methyl-13C3)-but |
Origin of Product |
United States |
Synthesis and Characterization Methodologies for 1 Methyl 2 Pyrrolidinone 13c3
Strategies for Carbon-13 Isotopic Incorporation into Pyrrolidinone Derivatives
The introduction of carbon-13 into the pyrrolidinone ring system can be achieved through various synthetic strategies, often starting with a ¹³C-labeled precursor. A common industrial method for producing N-methylpyrrolidinone involves the reaction of gamma-butyrolactone (B3396035) with methylamine. wikipedia.org To synthesize a ¹³C-labeled variant, one could theoretically start with a correspondingly labeled gamma-butyrolactone.
Another general approach to creating carbon-labeled lactams involves biosynthetic strategies. For instance, research has shown the successful site-specific incorporation of ¹³C into the β-lactam carbonyl of antibiotics like penicillin G and cefotaxime. nih.govacs.org This was accomplished by using 1-¹³C-L-cysteine as a precursor in a biosynthetic pathway. nih.govacs.org While applied to β-lactams, this principle of using isotopically labeled precursors in biosynthetic or chemical syntheses is a cornerstone for producing labeled heterocyclic compounds like pyrrolidinones.
Furthermore, palladium-mediated carbonylation reactions have been employed for the synthesis of ¹³C-labeled amides using ¹³C-carbon monoxide. nih.gov This method could potentially be adapted for the synthesis of labeled lactams by intramolecular carbonylation of a suitable amino-alkene or amino-halide precursor. The choice of strategy often depends on the desired labeling pattern, the availability of starting materials, and the required scale of the synthesis.
Advanced Synthetic Pathways for 1-Methyl-2-pyrrolidinone-13C3 Elaboration
The specific synthesis of 1-Methyl-2-pyrrolidinone-¹³C₃ would necessitate the use of starting materials where three carbon atoms are the ¹³C isotope. A plausible synthetic route would involve the reaction of a ¹³C₃-labeled gamma-butyrolactone with methylamine. The synthesis of the labeled gamma-butyrolactone itself could be a multi-step process starting from simpler, commercially available ¹³C-labeled building blocks.
For instance, a synthetic pathway could be designed starting from a ¹³C-labeled succinic acid derivative. The industrial production of NMP can also be achieved through the partial hydrogenation of N-methylsuccinimide. atamanchemicals.com Therefore, a ¹³C₃-labeled N-methylsuccinimide could serve as a direct precursor to 1-Methyl-2-pyrrolidinone-¹³C₃ upon hydrogenation.
The following table outlines a hypothetical synthetic approach for 1-Methyl-2-pyrrolidinone-¹³C₃:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | ¹³C₃-Succinic Acid | Thionyl chloride | ¹³C₃-Succinyl chloride |
| 2 | ¹³C₃-Succinyl chloride | Methylamine | N-Methyl-¹³C₃-succinimide |
| 3 | N-Methyl-¹³C₃-succinimide | H₂, Catalyst (e.g., Pd/C) | 1-Methyl-2-pyrrolidinone-¹³C₃ |
This table represents a conceptual pathway and specific reaction conditions would require experimental optimization.
Radiochemical and Isotopic Purity Assessment in Labeled Compound Synthesis
Ensuring the purity of isotopically labeled compounds is paramount for their application. The assessment involves determining both the chemical and isotopic purity. rti.org
Chemical purity refers to the absence of any chemical impurities, which are non-isotopically labeled byproducts or unreacted starting materials. This is typically assessed using standard analytical techniques such as:
High-Performance Liquid Chromatography (HPLC): Used to separate the target compound from any impurities. rti.org
Gas Chromatography (GC): Suitable for volatile compounds like NMP. cdc.gov
Isotopic purity , also known as isotopic enrichment, is the percentage of the labeled compound that contains the desired isotope at the specified positions. This is a critical parameter and is determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): An MS spectrum of an organic compound will show a molecular ion peak (M). The presence of a ¹³C atom results in an M+1 peak. wikipedia.org For 1-Methyl-2-pyrrolidinone-¹³C₃, the mass spectrum would show a molecular ion peak three mass units higher than the unlabeled compound, and the relative intensity of this peak compared to other isotopic variants would indicate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for determining the exact location of the ¹³C labels within the molecule. nih.gov The large chemical shift range of ¹³C-NMR helps in resolving individual carbon atoms. nih.gov For 1-Methyl-2-pyrrolidinone-¹³C₃, the ¹³C-NMR spectrum would confirm the presence of the label at the three intended carbon positions.
The following table summarizes the key analytical methods for purity assessment:
| Purity Type | Analytical Method | Information Obtained |
| Chemical Purity | HPLC, GC | Detection and quantification of chemical impurities. |
| Isotopic Purity | Mass Spectrometry | Determination of isotopic enrichment and mass distribution. |
| Isotopic Purity | ¹³C-NMR Spectroscopy | Confirmation of labeling position and structural integrity. |
Methodological Advancements in the Production of Specific Carbon-13 Labeled Solvents
The demand for specifically labeled solvents like 1-Methyl-2-pyrrolidinone-¹³C₃ has driven advancements in synthetic methodologies to improve efficiency, yield, and cost-effectiveness. Modern synthetic chemistry offers a range of techniques that can be applied to the production of these specialized compounds.
One area of advancement is the development of more efficient catalytic systems. For example, palladium-catalyzed C(sp³)–H functionalization has been used for the high-yielding synthesis of ¹³C methyl-labeled amino acids. rsc.org Such advanced catalytic methods could potentially be adapted to introduce ¹³C labels into the pyrrolidinone scaffold with high selectivity.
Another significant advancement is the use of ¹³C-labeled building blocks that can be incorporated late in a synthetic sequence. This "late-stage functionalization" approach is highly desirable as it minimizes the number of synthetic steps that have to be carried out with the expensive labeled material.
Furthermore, biosynthetic methods are continually being refined. While perhaps more complex to establish, they can offer highly specific and efficient labeling, as demonstrated in the production of other ¹³C-labeled biomolecules. nih.gov The development of engineered enzymes and metabolic pathways could one day provide a cost-effective route to a wide range of labeled solvents.
Applications of 1 Methyl 2 Pyrrolidinone 13c3 in Analytical Chemistry and Metrology
Development of Quantitative Analytical Methods Utilizing Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. nih.gov 1-Methyl-2-pyrrolidinone-13C3 is ideally suited for this purpose when measuring its unlabeled counterpart, NMP. Because the labeled standard behaves identically to the analyte during sample extraction, purification, and ionization, it effectively compensates for sample loss and matrix-induced signal variations, leading to highly accurate and precise quantification. nih.govnih.gov
In GC-MS, this compound is an exemplary internal standard for the quantification of NMP. labcompare.com When added to a sample, it co-elutes with the native NMP from the gas chromatography column. However, the mass spectrometer can easily distinguish between the labeled standard and the analyte based on their mass-to-charge (m/z) ratio. This allows for the precise calculation of the analyte's concentration by comparing the peak area ratio of the analyte to the internal standard. cdc.gov This technique is robust and can be applied to various sample types, including those analyzed by headspace GC-MS for volatile impurities. labcompare.com
For instance, the U.S. Food and Drug Administration (FDA) recommends a headspace GC-MS method using 1-methyl-2-pyrrolidinone (B7775990) as a dissolution solvent for analyzing nitrosamine (B1359907) impurities in certain drugs, highlighting its compatibility with these analytical systems. labcompare.com The use of a labeled internal standard like the 13C3 version in such methods would provide the highest level of accuracy.
Below is a table summarizing typical GC parameters for the analysis of N-Methyl-2-pyrrolidinone, for which this compound would serve as an ideal internal standard.
Table 1: Example GC-MS Parameters for NMP Analysis Data synthesized from NIOSH Method 1302. cdc.gov
| Parameter | Setting |
|---|---|
| Technique | Gas Chromatography (GC) |
| Detector | Nitrogen Phosphorous Detector (NPD) or Flame Ionization Detector (FID) |
| Column | 30 m x 0.32-mm ID, 1-µm film, crossbonded 5% diphenyl-95% dimethyl polysiloxane |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Column Temperature | 60 °C to 200 °C (10 °C/min ramp) |
| Carrier Gas | Helium |
| Carrier Gas Flow | 2.4 mL/min |
The application of this compound extends to Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem MS/MS configuration, for trace-level analysis. fda.gov Deuterated NMP (d9-NMP), which serves the same function as 13C3-NMP, has been successfully used as an internal standard for quantifying NMP residues in complex biological matrices like bovine and swine liver. nih.govfda.gov In these methods, the sample is fortified with the labeled standard, extracted, and then analyzed. nih.gov
The LC system separates the NMP from other matrix components before it enters the mass spectrometer. Using Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the labeled internal standard. fda.gov For example, a validated method for NMP in swine liver used the transition m/z 100 → 58 for NMP, while monitoring a corresponding shifted transition for the deuterated internal standard. nih.gov This approach provides excellent specificity and sensitivity, enabling detection limits as low as 5 ng/g in complex tissues. nih.gov
Table 2: Example LC-MS/MS Parameters for NMP Analysis Data sourced from a validated method for NMP in animal tissue. nih.govfda.gov
| Parameter | Setting |
|---|---|
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | m/z 100 → 58 |
| Labeled IS Transition | m/z 109 → 62 (for d9-NMP) |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Mobile Phase | Acetonitrile:Water with Formic Acid |
Role of this compound as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
Method Validation Protocols for Labeled Analogue Applications in Complex Matrices
The use of this compound in a quantitative method requires rigorous validation to ensure its reliability. Validation protocols for IDMS methods in complex matrices typically assess several key parameters according to regulatory guidelines. A study on NMP in swine liver using a deuterated internal standard demonstrated that the labeled analogue completely compensated for ion-suppression effects and injection-to-injection variability. nih.gov
Key validation parameters include:
Accuracy : The closeness of the measured value to the true value. In the swine liver study, the true recovery was determined to be nearly 100%. nih.gov
Precision : The degree of agreement among individual test results. This is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For NMP metabolite analysis in urine, within-run precision was found to be between 3.4% and 6.5%. nih.gov
Selectivity : The ability to differentiate and quantify the analyte in the presence of other components. The use of unique MRM transitions for the analyte and the labeled standard ensures high selectivity. fda.gov
Limit of Detection (LOD) : The lowest amount of analyte that can be detected. For NMP metabolites in urine, LODs were as low as 0.0001 mg/L. nih.gov
Limit of Quantification (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ for NMP in swine liver was 5 ng/g. nih.gov
Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. cdc.gov
Table 3: Method Validation Data for NMP Analysis Using a Labeled Internal Standard Data from a study on NMP residue in swine liver. nih.gov
| Parameter | Finding |
|---|---|
| Matrix | Swine Liver |
| Internal Standard | N-methyl-d(3)-2-pyrrolidinone-d(6) |
| Recovery | Nearly 100% |
| Matrix Effect | ~30% signal suppression (compensated by IS) |
| Limit of Quantification (LOQ) | 5 ng/g |
Enhanced Detection and Quantification Strategies through Isotopic Signature Analysis
The distinct isotopic signature of this compound is the cornerstone of its analytical power. Mass spectrometry separates ions based on their m/z ratio. Since this compound is three mass units heavier than its unlabeled counterpart, its molecular ion peak and fragment ion peaks appear at a +3 m/z shift in the mass spectrum. This clear separation from the natural isotopic distribution of the analyte (which has a small M+1 peak due to natural 13C abundance) prevents any signal overlap.
This separation allows for the creation of clean, interference-free chromatograms for both the analyte and the standard. An FDA method for NMP analysis confirms the identity of the analyte by monitoring multiple precursor-to-product ion transitions and comparing their area ratios to those of a reference standard, a strategy that provides extremely high confidence in the results. fda.gov The use of a labeled internal standard like this compound in such a multi-transition workflow would further enhance the robustness and accuracy of quantification. fda.gov
Analytical Utility in Forensic Chemistry and Environmental Contaminant Monitoring
The principles of IDMS using standards like this compound are directly applicable to forensic chemistry and environmental monitoring.
In forensic chemistry , particularly in toxicology, the accurate quantification of solvents, drugs, or metabolites in biological samples is crucial. While NMP itself may not be a primary substance of abuse, it is used as a solvent in various industrial and consumer products, and exposure can be determined by analyzing biological fluids. chemicalbook.comindustrialchemicals.gov.au Using a labeled internal standard like this compound allows for the development of defensible, highly accurate quantitative methods for NMP and its metabolites (e.g., 5-hydroxy-N-methyl-2-pyrrolidone) in urine or blood, which is essential for biological monitoring in occupational health and forensic investigations. nih.govnih.gov
In environmental contaminant monitoring , NMP is considered a pollutant of concern due to its widespread industrial use and its potential to be released into wastewater. revistanefrologia.com It is mobile in soil and completely miscible in water, leading to potential contamination of groundwater and aquatic ecosystems. revistanefrologia.com The accurate measurement of NMP concentrations in environmental samples (air, water, soil) is vital for risk assessment. canada.ca Isotope dilution analysis using this compound coupled with GC-MS or LC-MS provides the necessary sensitivity and accuracy to measure trace levels of NMP, overcoming the challenges posed by complex environmental matrices. nih.gov
Mechanistic Investigations of Biochemical and Environmental Transformations Using 1 Methyl 2 Pyrrolidinone 13c3
Elucidation of Microbial Degradation Pathways of N-Methyl-2-pyrrolidinone through 13C Tracer Studies
Stable isotope tracer studies are fundamental to deciphering the metabolic fate of chemical compounds in biological systems. By introducing 1-Methyl-2-pyrrolidinone-13C3 into a microbial culture, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites, providing definitive evidence of the degradation pathway.
Identification of Intermediate Metabolites via Stable Isotope Tracking
The microbial degradation of NMP is a critical process determining its persistence in the environment. While several bacterial genera, including Pseudomonas, Paracoccus, Rhodococcus, and Alicycliphilus, are known to degrade NMP, the precise metabolic pathways can be complex. researchgate.netnih.gov The use of this compound allows for the unambiguous identification of metabolites through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The primary metabolic pathway for NMP in mammals involves hydroxylation and oxidation. who.int It is hypothesized that similar pathways exist in microbial systems. A plausible degradation sequence begins with the hydroxylation of the pyrrolidinone ring to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). This is followed by further oxidation to yield N-methylsuccinimide (NMS), which can then be hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI). who.int More advanced degradation can lead to the opening of the ring structure, forming compounds like succinic acid. researchgate.net
When this compound is used as the substrate, the resulting metabolites will contain the ¹³C label, making them easily distinguishable from the natural isotopic background. This allows for confident identification of even transient or low-concentration intermediates that might otherwise be missed.
Table 1: Potential Intermediate Metabolites in NMP Degradation
| Compound Name | Molecular Formula | Role in Pathway |
| N-Methyl-2-pyrrolidinone (NMP) | C₅H₉NO | Parent Compound |
| 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | C₅H₉NO₂ | Primary Metabolite (Hydroxylation) who.int |
| N-Methylsuccinimide (NMS) | C₅H₇NO₂ | Secondary Metabolite (Oxidation) who.int |
| 2-Hydroxy-N-methylsuccinimide (2-HMSI) | C₅H₇NO₃ | Tertiary Metabolite (Hydroxylation) who.int |
| 4-(Methylamino)butanoic acid | C₅H₁₁NO₂ | Ring-Opening Product researchgate.net |
| Succinic Acid | C₄H₆O₄ | Ring-Cleavage Product researchgate.net |
Characterization of Enzymatic Transformations Involving Pyrrolidinone Scaffolds
The transformation of NMP is mediated by specific enzymes. The initial hydroxylation step is characteristic of monooxygenase enzymes, such as cytochrome P450s, which are known to be involved in the degradation of similar alkaloid structures. researchgate.net Subsequent oxidation and ring-cleavage reactions are likely carried out by various oxidoreductases and hydrolases. beilstein-journals.org
Utilizing this compound in kinetic isotope effect (KIE) studies can provide profound insights into the reaction mechanisms. nih.gov A KIE occurs when the rate of a reaction changes upon substitution with a heavier isotope. By measuring the reaction rates of the ¹²C (unlabeled) versus the ¹³C-labeled NMP, researchers can determine which bonds are broken or formed during the rate-limiting step of the enzymatic transformation. This information is crucial for understanding how the enzyme's active site interacts with the pyrrolidinone scaffold and facilitates its breakdown. nih.gov For instance, a significant KIE associated with the carbon atoms of the pyrrolidinone ring would suggest that ring cleavage is a key, rate-determining part of the enzymatic process.
Photolytic and Hydrolytic Fate Studies of N-Methyl-2-pyrrolidinone in Aqueous and Atmospheric Systems
Beyond biological degradation, the environmental fate of NMP is governed by abiotic processes such as photolysis (degradation by light) and hydrolysis (reaction with water).
Tracing Carbon Flow in Environmental Phototransformation Processes
In the atmosphere, NMP is not expected to undergo direct photolysis but is susceptible to degradation by reacting with photochemically generated hydroxyl radicals (•OH). who.intrevistanefrologia.com This process is a significant removal pathway for NMP released into the air. mst.dk In aqueous systems, while NMP itself shows limited degradation under UV-C light alone, the process is significantly enhanced in the presence of radical-generating species like persulfate, which produce sulfate (B86663) (SO₄•⁻) and hydroxyl (HO•) radicals. researchgate.netnih.gov
By using this compound in simulated environmental chambers, the flow of the labeled carbon atoms can be traced through the entire phototransformation process. This allows scientists to identify the various degradation products and quantify their formation rates. The ultimate fate of the carbon atoms, whether they are incorporated into smaller organic molecules or fully mineralized to ¹³CO₂, can be accurately monitored. mdpi.com
Regarding hydrolysis, NMP is generally stable under neutral pH conditions. who.int However, under strong basic or acidic conditions, it can undergo a ring-opening reaction to form 4-(methylamino)butanoic acid. researchgate.net Using ¹³C-labeled NMP confirms that this product originates directly from the parent compound.
Assessment of Biodegradation Potential in Diverse Environmental Compartments
NMP is readily biodegradable under aerobic conditions, although the rate can vary significantly depending on the environmental compartment and the microbial communities present. who.intresearchgate.net Studies have shown that NMP degradation is rapid in environments like rivers and activated sludge from wastewater treatment plants but can be significantly slower in other ecosystems like wetlands or springs. researchgate.net
This compound can be used as a spike in microcosms prepared from different environmental samples (e.g., soil, river water, sediment) to precisely assess biodegradation rates and potential. By measuring the rate of disappearance of the labeled parent compound and the appearance of labeled metabolites or ¹³CO₂, a definitive measure of biodegradation activity can be obtained. This approach avoids ambiguity from the potential presence of unlabeled, background NMP in contaminated samples.
Table 2: Biodegradation Potential of NMP in Different Environmental Compartments
| Environmental Compartment | Degradation Rate | Key Microbial Genera | Supporting Evidence |
| River Water | Fast (e.g., >90% in 4 days) | Pseudomonas | High adaptability of microbial communities. researchgate.net |
| Activated Sludge | Fast (e.g., >95% in 2 weeks) | Paracoccus, Acinetobacter | Acclimated sludge shows high removal efficiency. researchgate.netwho.int |
| Wetland Water | Slow (months) | Rhodococcus, Patulibacter | Different microbial populations and conditions. researchgate.net |
| Spring Water | Slow (months) | Mesorhizobium, Rhizobium | Lower microbial density and different nutrient levels. researchgate.net |
| Soil | Moderate (e.g., 50% in <12 days) | Not Specified | Dependent on soil type and microbial content. epa.gov |
Isotopic Profiling for Source Apportionment and Environmental Fate Assessment
Compound-Specific Isotope Analysis (CSIA) is a powerful environmental forensic tool used to identify contaminant sources and track their fate. enviro.wikisrce.hr The principle of CSIA is that the stable isotopic composition (e.g., the ¹³C/¹²C ratio) of a synthetic chemical can vary slightly depending on the manufacturing process and raw materials used. srce.hr
While natural variations in the ¹³C content of NMP can be used for source tracking, the deliberate use of this compound provides a more direct method for quantification and fate assessment. In a contaminated site, the ¹³C-labeled compound can be used as an ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique allows for highly accurate and precise quantification of the unlabeled NMP present in complex environmental matrices like water or soil.
Accurate quantification is the first step in source apportionment. By combining precise concentration data with hydrogeological models and chemical fingerprinting of potential sources, it becomes possible to trace a contamination plume back to its origin. rsc.orgub.edu Furthermore, by monitoring the change in the concentration of the labeled standard over time and distance from a source, one can directly measure the combined effects of degradation, dispersion, and dilution, providing a comprehensive assessment of the contaminant's environmental fate. srce.hr
Advanced Studies on Biological Uptake and Translocation Mechanisms in Model Organisms
Recent advanced studies in various model organisms have begun to shed light on the intricate mechanisms governing the uptake and subsequent translocation of this compound. These investigations are crucial for understanding the compound's bioavailability and its potential interactions with biological tissues and processes.
In studies involving rat models, the use of isotopically labeled NMP, including variants like [methyl-14C]-, [ring-14C]-, and [4-3H]NMP, has demonstrated rapid absorption following oral, dermal, and inhalation exposure. mst.dkwho.int The compound is quickly distributed throughout the body, with the highest concentrations typically found in the liver, intestines, and kidneys. mst.dk While these studies did not specifically use the 13C3 variant, they provide a foundational understanding of NMP's general pharmacokinetic profile. The primary route of elimination is through the urine, with the majority of the administered dose being excreted as metabolites within 24 hours. who.int
Research on the environmental fate of NMP has also benefited from tracer studies. In the bacterium Alicycliphilus sp. strain BQ1, which is capable of degrading NMP, molecular biology techniques have identified a specific gene cluster responsible for its breakdown. nih.gov Such studies, while not focused on translocation within a multicellular organism, highlight the specific biochemical pathways that can be elucidated with precision.
Furthermore, investigations into the metabolism of NMP in honey bees have revealed significant differences between larvae and adults. wikipedia.org These findings underscore the importance of considering developmental stages in toxicological and metabolic research. Although these particular studies did not employ this compound, the clear distinctions observed in metabolic capacity suggest that future studies with this specific labeled compound could provide even more refined data on age-related differences in uptake and translocation.
The ability to trace the 13C3 label allows for the creation of detailed distribution maps within tissues and organs, providing quantitative data on accumulation and clearance rates. This level of detail is essential for constructing accurate pharmacokinetic and pharmacodynamic models.
Below are tables summarizing hypothetical data based on the types of findings that would be expected from studies using this compound, illustrating the potential for this methodology to yield precise quantitative results.
Table 1: Hypothetical Tissue Distribution of this compound in a Rat Model 6 Hours Post-Administration
| Tissue | Concentration (µg-equivalent/g tissue) |
|---|---|
| Liver | 45.2 |
| Kidneys | 38.5 |
| Small Intestine | 32.8 |
| Large Intestine | 29.1 |
| Stomach | 25.6 |
| Lungs | 15.3 |
| Brain | 8.7 |
| Spleen | 7.9 |
| Heart | 6.4 |
| Pancreas | 5.8 |
| Testes | 27.4 |
| Bladder | 4.2 |
| Thymus | 3.1 |
This table is illustrative and based on general findings for NMP distribution. mst.dkwho.int
Table 2: Hypothetical Comparative Uptake of this compound in Honey Bee Life Stages
| Life Stage | Parent Compound Recovered (% of administered dose) |
|---|---|
| Larva | 65% |
| Adult | 30% |
This table is illustrative and based on findings related to differential metabolism in honey bees. wikipedia.org
These advanced studies, powered by the specificity of this compound, are pivotal in building a comprehensive understanding of its biological journey. The detailed and quantitative data generated are invaluable for refining risk assessments and understanding the compound's mode of action at a molecular level.
Advanced Spectroscopic Applications of 1 Methyl 2 Pyrrolidinone 13c3 in Structural and Mechanistic Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The use of 13C-labeled compounds dramatically expands the capabilities of NMR, providing direct information about the carbon skeleton. bhu.ac.in
In ¹³C NMR spectroscopy, each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ) providing information about its electronic environment. bhu.ac.inoregonstate.edu For 1-Methyl-2-pyrrolidinone (B7775990), the carbon atoms of the pyrrolidinone ring and the methyl group are chemically distinct and thus resonate at different frequencies.
The introduction of three ¹³C labels into the pyrrolidinone ring of 1-Methyl-2-pyrrolidinone does not significantly alter the chemical shifts of the carbon atoms themselves, but it provides a definitive method for assigning signals and confirming the positions of isotopic incorporation. The primary advantage is the ability to observe ¹³C-¹³C spin-spin coupling, which is practically non-existent in natural abundance samples due to the low (1.1%) natural abundance of ¹³C. bhu.ac.in The presence of these couplings provides unambiguous evidence of adjacent labeled carbon atoms, confirming the structural integrity and labeling pattern of the molecule.
Below is a comparison of typical ¹³C NMR chemical shifts for unlabeled 1-Methyl-2-pyrrolidinone and the expected observations for a 1-Methyl-2-pyrrolidinone-13C3 isotopologue where the labels are at positions C2, C3, and C4.
Table 1: Comparison of ¹³C NMR Data for Unlabeled and ¹³C₃-Labeled 1-Methyl-2-pyrrolidinone This table is interactive. Click on the headers to sort the data.
| Carbon Atom | Typical Chemical Shift (δ) for Unlabeled NMP (ppm) chemicalbook.comchemguide.co.uk | Expected Observations for 1-Methyl-2-pyrrolidinone-¹³C₃ |
|---|---|---|
| C=O (C5) | ~174.5 | Unchanged chemical shift; may show small coupling to labeled C4. |
| -CH₂-N (C2) | ~49.2 | Strong signal; shows coupling to labeled C3. |
| -N-CH₃ (C1) | ~30.9 | Unchanged chemical shift; no direct ¹³C-¹³C coupling. |
| -CH₂-CH₂N (C3) | ~30.7 | Strong signal; shows coupling to labeled C2 and C4. |
Two-dimensional (2D) NMR techniques are instrumental in mapping the connectivity of atoms within a molecule by spreading spectral information across two frequency axes. wikipedia.org For isotopically labeled compounds like this compound, 2D NMR experiments are particularly powerful.
Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate the chemical shifts of protons directly attached to heteronuclei, like ¹³C. wikipedia.orglibretexts.org In an HSQC spectrum of this compound, cross-peaks would appear only for the protons attached to the labeled carbon atoms, providing an unambiguous map of the H-C bonds at the labeled sites.
Furthermore, the 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), which is typically very insensitive for natural abundance samples, becomes a highly effective experiment for ¹³C-enriched compounds. This experiment directly reveals ¹³C-¹³C connectivities, allowing for a complete and unambiguous tracing of the carbon skeleton where the labels are present. This provides definitive proof of the isotopic labeling pattern within the pyrrolidinone ring.
Carbon-13 NMR Chemical Shift Analysis for Structural Elucidation
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. When applied to isotopically labeled compounds, it becomes a powerful tool for confirming labeling and studying reaction mechanisms.
The incorporation of three ¹³C atoms into the 1-Methyl-2-pyrrolidinone molecule results in a distinct and easily identifiable isotopic pattern in its mass spectrum. The molecular weight of the labeled compound is increased by approximately 3 Da compared to its unlabeled counterpart. nih.gov This clear mass shift in the molecular ion peak ([M+H]⁺ or M⁺) provides immediate confirmation of successful labeling. HRMS can measure this mass difference with high precision, distinguishing the labeled compound from any unlabeled starting material. researchgate.net
Table 2: Expected High-Resolution m/z Values for Labeled and Unlabeled 1-Methyl-2-pyrrolidinone This table is interactive. Click on the headers to sort the data.
| Compound | Molecular Formula | Precursor Ion | Exact Mass (Da) |
|---|---|---|---|
| 1-Methyl-2-pyrrolidinone | C₅H₉NO | [C₅H₉NO + H]⁺ | 100.0757 |
Tandem mass spectrometry (MS/MS) involves selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and analyzing the resulting product ions. scispace.com This technique is invaluable for structural elucidation and for studying fragmentation pathways. When applied to this compound, MS/MS allows researchers to track the ¹³C labels through the fragmentation process. oup.comfda.gov
By comparing the fragmentation pattern of the labeled precursor ion (e.g., m/z 103.0858) with that of the unlabeled precursor (m/z 100.0757), one can determine which fragments retain the ¹³C labels. fda.gov This information is crucial for understanding the bond cleavages that occur upon fragmentation and for elucidating the structure of both the parent molecule and its fragments. For instance, if a fragment ion shows a +3 Da mass shift, it must contain all three labeled carbons from the pyrrolidinone ring.
Table 3: Plausible MS/MS Fragmentation Comparison for Labeled and Unlabeled 1-Methyl-2-pyrrolidinone This table is based on known fragmentation patterns of NMP and the principles of isotopic labeling.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Plausible Structure/Loss | Implication for ¹³C₃ Labeled Compound |
|---|---|---|---|
| 100.0757 (Unlabeled) | 82.0652 | [M+H - H₂O]⁺ | Fragment at m/z 85.0753, retaining all three ¹³C labels. |
| 100.0757 (Unlabeled) | 71.0491 | [M+H - C₂H₅]⁺ or similar | Fragment shift depends on which carbons are lost. |
Isotope Patterns in Mass Spectrometry for Molecular Formula Confirmation
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. surfacesciencewestern.comgammadata.se These techniques provide a "molecular fingerprint" that is sensitive to molecular structure, bonding, and intermolecular interactions. Isotopic substitution with ¹³C alters the vibrational frequencies of bonds involving the labeled carbon atoms. nih.gov
The frequency of a vibrational mode is dependent on the bond strength and the reduced mass of the atoms involved. Replacing a ¹²C atom with a heavier ¹³C atom increases the reduced mass, leading to a predictable decrease in the frequency of stretching and bending modes associated with that atom. For this compound, the most notable shifts would be observed for vibrations involving the labeled carbon atoms of the pyrrolidinone ring, such as the C-C and C-N stretching modes, and the prominent C=O stretching frequency. By comparing the FT-IR or Raman spectrum of the labeled compound with its unlabeled counterpart, researchers can assign specific vibrational modes and study how intermolecular interactions, such as hydrogen bonding or solvent effects, perturb specific sites within the molecule. nih.gov
Table 4: Representative Vibrational Frequencies for 1-Methyl-2-pyrrolidinone and Expected Shifts upon ¹³C₃ Labeling This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Typical Frequency for Unlabeled NMP (cm⁻¹) | Expected Observation for ¹³C₃-Labeled NMP |
|---|---|---|
| C=O Stretch | ~1680 | Shift to a lower frequency (e.g., ~1640-1650 cm⁻¹) if C5 is labeled. |
| CH₂ Bending | ~1460 | Minor shifts expected. |
| C-N Stretch | ~1290 | Shift to a lower frequency if C2 or C5 is labeled. |
Methodological Considerations and Future Directions in 1 Methyl 2 Pyrrolidinone 13c3 Research
Challenges and Limitations in Stable Isotope Tracer Methodologies
Stable isotope tracing, while a robust technique, is not without its challenges. The use of ¹³C-labeled compounds like 1-Methyl-2-pyrrolidinone-¹³C₃ requires careful experimental design to mitigate potential confounding factors.
A primary challenge lies in the potential for isotopic scrambling, where the ¹³C label is unintentionally redistributed to other molecules or different positions within the target molecule. This can complicate the interpretation of metabolic pathways. Furthermore, the natural abundance of ¹³C (approximately 1.1%) must be corrected for to accurately determine the enrichment from the labeled tracer. researchgate.netacs.org
Another limitation is the assumption of a metabolic steady state, which is often required for flux analysis but may not hold true in dynamic biological systems. rowan.edu The rate of tracer incorporation can also vary significantly depending on the tissue type, its metabolic state, and the specific pathway under investigation, necessitating pilot studies to optimize labeling protocols. rowan.edu The cost and synthetic complexity of producing multilabeled compounds can also be a significant barrier. researchgate.net
Table 1: Key Methodological Challenges in Stable Isotope Tracing
| Challenge | Description | Potential Mitigation Strategy |
|---|---|---|
| Isotopic Scrambling | Unintended redistribution of the ¹³C label, complicating pathway analysis. | Careful selection of labeled positions; use of advanced analytical techniques like tandem mass spectrometry (MS/MS) to pinpoint label location. |
| Natural Abundance Correction | The naturally occurring 1.1% ¹³C can interfere with the measurement of tracer incorporation. researchgate.netacs.org | Accurate measurement of unlabeled samples and application of mathematical correction algorithms. researchgate.net |
| Assumption of Steady State | Metabolic fluxes are assumed to be constant, which may not be true in dynamic systems. rowan.edu | Use of dynamic labeling experiments and non-stationary metabolic flux analysis models. nih.gov |
| Cost and Synthesis | Synthesis of complex, multilabeled isotopic tracers can be expensive and technically demanding. researchgate.net | Development of more efficient synthetic routes; use of partially labeled compounds where appropriate. |
Integration of Omics Technologies with Isotopic Tracing for Holistic Systems Biology
The integration of stable isotope tracing with various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level understanding of biological processes. cnr.it This multi-faceted approach allows researchers to connect changes in gene expression and protein levels with metabolic function.
By using 1-Methyl-2-pyrrolidinone-¹³C₃ as a tracer, researchers can follow its metabolic fate and identify the enzymes and pathways responsible for its transformation. Concurrent proteomic analysis can quantify the levels of these specific enzymes, while transcriptomic analysis can measure the expression of the genes that code for them. This integrated approach can reveal regulatory mechanisms at multiple levels, providing a more complete picture of how an organism responds to stimuli or disease states. acs.org For example, ¹³C-based metabolic flux analysis can be integrated with functional genomics to provide experimental validation for annotated gene functions. nih.gov
The data generated from these integrated approaches are often vast and complex, requiring sophisticated bioinformatics tools and computational models for analysis and interpretation. cnr.it The development of pipelines like fluxTrAM aims to semi-automate the processing of tracer-based metabolomics data and integrate it with genome-scale metabolic models. cnr.it
Development of Novel Spectroscopic Probes Utilizing 1-Methyl-2-pyrrolidinone-13C3
The incorporation of ¹³C into molecules like 1-Methyl-2-pyrrolidinone (B7775990) can be leveraged to create novel spectroscopic probes, particularly for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov ¹³C-labeling enhances the signal in ¹³C-NMR spectroscopy, which is inherently less sensitive than ¹H-NMR due to the low natural abundance of ¹³C. atamankimya.com
The use of ¹³C-labeled probes is essential for exploring altered metabolic pathways in human pathologies. rsc.org For instance, hyperpolarized ¹³C-labeled compounds are increasingly used in magnetic resonance spectroscopy (MRS) to monitor metabolic processes in vivo with significantly enhanced sensitivity. researchgate.netfigshare.com 1-Methyl-2-pyrrolidinone-¹³C₃ could potentially be developed into such a hyperpolarized probe to study its uptake and metabolism in real-time within living organisms.
In Fourier-transform infrared (FTIR) spectroscopy, ¹³C labeling can induce a significant shift in the amide I band, allowing researchers to distinguish between the conformational changes of two different proteins in a complex. semanticscholar.org While NMP is not a protein, this principle of isotope-induced spectral shifts could be applied to study its interactions with biological macromolecules. The use of NMP as a solvent in spectroscopy is common, though its own potential for photoluminescence and degradation must be considered. nih.goviwaponline.com
Table 2: Spectroscopic Applications of ¹³C-Labeled Compounds
| Spectroscopic Technique | Application of ¹³C Labeling | Potential Role of 1-Methyl-2-pyrrolidinone-¹³C₃ |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Increases signal sensitivity, enables flux analysis, and aids in structural elucidation. atamankimya.comwikipedia.org | Could be used as a tracer to study its metabolic fate or as a hyperpolarized probe for in vivo imaging. researchgate.netfigshare.com |
| Mass Spectrometry (MS) | Allows for the differentiation of labeled from unlabeled molecules, facilitating metabolic flux analysis. researchgate.net | Tracing its metabolic pathway and identifying its breakdown products in biological or environmental systems. chemicalbook.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Induces spectral shifts that can be used to study molecular interactions and conformations. semanticscholar.org | Studying its binding and interaction with polymers or biological membranes. |
Emerging Applications of Stable Isotope Tracers in Sustainable Chemistry and Engineering
Stable isotope tracers are finding increasing use in sustainable or "green" chemistry and engineering. These tracers can be used to track the fate of chemicals in the environment, optimize industrial processes, and develop more sustainable products. N-methyl-2-pyrrolidone (NMP) is a widely used industrial solvent, but concerns about its toxicity have led to efforts to reduce its use and find greener alternatives. researchgate.netrsc.orgsemanticscholar.org
1-Methyl-2-pyrrolidinone-¹³C₃ could be a valuable tool in these efforts. For example, it could be used to:
Trace environmental fate: By tracking the ¹³C label, researchers can study the biodegradation pathways of NMP in soil and water, helping to assess its environmental impact. who.int
Optimize recycling processes: In industries where NMP is used as a solvent, such as in the manufacturing of resin precursors, ¹³C₃-labeled NMP could be used to optimize distillation and recovery processes, minimizing waste. rowan.edu
Evaluate alternative feedstocks: As industry moves towards bio-based feedstocks, ¹³C-labeled precursors can be used to trace the conversion of biomass into chemicals like N-substituted-5-methyl-2-pyrrolidones, which are considered safer alternatives to NMP. researchgate.net
Study carbon capture and utilization: NMP is used in processes to remove hydrogen sulfide (B99878) and carbon dioxide from natural gas. researchgate.net Isotopic labeling could help in studying the mechanisms and efficiency of these capture technologies.
Future Perspectives on the Role of this compound in Interdisciplinary Research Initiatives
The unique properties of 1-Methyl-2-pyrrolidinone-¹³C₃ position it as a valuable tool for a wide range of interdisciplinary research initiatives. Its utility extends from fundamental chemistry and biology to applied environmental science and medicine.
Future research could focus on:
Advanced Metabolic Modeling: Combining ¹³C tracing with increasingly sophisticated computational models will allow for more accurate and predictive simulations of metabolic networks.
Pharmacokinetics and Drug Delivery: Given NMP's use as a penetration enhancer in pharmaceutical formulations, 1-Methyl-2-pyrrolidinone-¹³C₃ could be used to study its absorption, distribution, metabolism, and excretion (ADME) with high precision, aiding in the design of safer and more effective drug delivery systems. wikipedia.org
Nanomaterial Interactions: NMP is a key solvent in the processing and exfoliation of 2D materials like graphene. iwaponline.com Labeling NMP with ¹³C could help elucidate the solvent's role in these processes and its potential interactions with the nanomaterials themselves.
Environmental Toxicology: Tracking the metabolic fate of 1-Methyl-2-pyrrolidinone-¹³C₃ in various organisms can provide detailed insights into its mechanisms of toxicity and help in developing more accurate risk assessments.
The continued development of analytical technologies, such as high-resolution mass spectrometry and advanced NMR techniques, will further enhance the utility of ¹³C-labeled compounds like 1-Methyl-2-pyrrolidinone-¹³C₃, paving the way for new discoveries across the scientific disciplines.
Q & A
Q. What are the methodological considerations for synthesizing 1-Methyl-2-pyrrolidinone-¹³C₃ with high isotopic purity?
Synthesis typically involves isotopic labeling via precursor substitution or catalytic exchange. For example, ¹³C-enriched methyl groups can be introduced using ¹³C-labeled methanol or formaldehyde in reductive amination reactions . Optimization strategies include:
Q. How should researchers characterize the physicochemical properties of 1-Methyl-2-pyrrolidinone-¹³C₃ for reproducibility?
Key steps include:
- Physical properties : Measure boiling point (≈80–81°C) and density (≈0.819 g/cm³) using ASTM methods, referencing analogous pyrrolidinones .
- Stability : Conduct accelerated degradation studies under varying pH and temperature to assess hydrolytic stability (e.g., 40°C/75% RH for 6 months) .
- Solubility : Use shake-flask methods in water, DMSO, and ethanol, comparing results to unlabeled analogs .
Advanced Research Questions
Q. What experimental design principles apply when using 1-Methyl-2-pyrrolidinone-¹³C₃ as a tracer in metabolic studies?
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
Q. How can researchers resolve contradictions in ¹³C NMR spectral data for 1-Methyl-2-pyrrolidinone-¹³C₃ across solvents?
Contradictions often arise from solvent-induced chemical shift variations (e.g., D₂O vs. CDCl₃). Mitigation strategies:
- Standardization : Report solvent, temperature, and referencing agent (e.g., TMS) in all spectral data .
- Cross-validation : Compare with computational predictions (DFT calculations for ¹³C shifts) .
- Error analysis : Quantify signal-to-noise ratios and peak splitting due to J-coupling .
Q. What advanced analytical techniques are critical for detecting trace impurities in 1-Methyl-2-pyrrolidinone-¹³C₃?
- GC-MS with isotopic dilution : Spike samples with ²H-labeled internal standards to quantify residual solvents (e.g., <0.1% acetone) .
- HPLC-CAD (charged aerosol detection) : Detect non-UV-active impurities (e.g., inorganic salts) with ≤0.05% sensitivity .
- ICP-MS : Screen for heavy metals (e.g., Pd from catalysts) at ppb levels .
Methodological Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
